Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate

Description

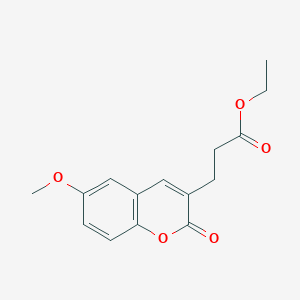

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate (CAS: 1365939-99-6) is a coumarin derivative characterized by a 6-methoxy group, a 2-oxo lactone ring, and an ethyl propanoate side chain at position 3 of the chromene core. Its molecular formula is C₁₅H₁₆O₅, with a molecular weight of 276.28 g/mol . This compound’s structural features, such as the electron-donating methoxy group, influence its electronic properties and reactivity, making it a candidate for drug development or material science applications.

Properties

Molecular Formula |

C15H16O5 |

|---|---|

Molecular Weight |

276.28 g/mol |

IUPAC Name |

ethyl 3-(6-methoxy-2-oxochromen-3-yl)propanoate |

InChI |

InChI=1S/C15H16O5/c1-3-19-14(16)7-4-10-8-11-9-12(18-2)5-6-13(11)20-15(10)17/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

WENWMOFYAFZKNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=CC(=C2)OC)OC1=O |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone for constructing the coumarin scaffold. For this compound, the reaction typically involves 6-methoxysalicylaldehyde and ethyl cyanoacetate or diethyl malonate. Silveira Pinto and Souza demonstrated that ultrasonic irradiation significantly enhances reaction efficiency, reducing time from 7 hours to 40 minutes while achieving yields exceeding 85%. Piperidine and glacial acetic acid serve as catalysts in ethanol or water, facilitating the formation of the chromen-2-one core.

Reaction Conditions:

-

Solvent: Ethanol (absolute) or water

-

Catalyst: Piperidine (5 mol%), acetic acid (2 drops)

-

Temperature: 60–80°C (reflux)

A comparative study by Khan et al. introduced phenyliododiacetate (PIDA) as a catalyst, achieving 90–92% yield in ethanol at 35–40°C. This method minimizes side reactions, preserving the methoxy group’s integrity.

Pechmann Condensation

The Pechmann condensation offers an alternative route using phenols and β-ketoesters. For this compound, resorcinol derivatives and ethyl acetoacetate are condensed under acidic conditions. Bouasla et al. optimized this method using Amberlyst-15 under microwave irradiation, achieving 97% yield in solvent-free conditions. The 6-methoxy group is introduced via O-methylation of intermediate hydroxycoumarins.

Key Steps:

Multi-Step Functionalization

Industrial protocols often employ modular synthesis. VulcanChem’s approach involves:

-

Chromen-2-One Core Synthesis: 6-methoxysalicylic acid and ethyl acetoacetate undergo cyclization.

-

Side Chain Introduction: Michael addition of ethyl acrylate to the 3-position of the coumarin core.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >98% purity.

Reaction Optimization and Catalytic Systems

Catalyst Screening

Catalysts critically influence yield and selectivity. Table 1 compares performance across methods:

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Piperidine/AcOH | Ethanol | 80°C | 85% | |

| PIDA | Ethanol | 40°C | 92% | |

| Amberlyst-15 | Solvent-free | 120°C (MW) | 97% | |

| H₂SO₄ | Toluene | 100°C | 72% |

Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade acid-sensitive groups. Ethanol balances reactivity and cost, while solvent-free conditions enhance green chemistry metrics. For instance, Rahmani-Nezhad et al. achieved 91% yield at 180°C without solvents.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR: ¹H NMR confirms the methoxy singlet at δ 3.8 ppm and ester carbonyl at δ 4.1–4.3 ppm.

-

IR: Peaks at 1720 cm⁻¹ (C=O ester) and 1610 cm⁻¹ (chromenone lactone) verify structural integrity.

Industrial-Scale Production Challenges

Scalability Considerations

Continuous flow reactors mitigate exothermicity risks in large-scale Pechmann condensations. Automated systems adjust reagent stoichiometry in real-time, reducing waste.

Cost-Effectiveness

Ethyl cyanoacetate is preferred over diethyl malonate due to lower cost (~$50/kg vs. $120/kg). Catalyst recycling (e.g., Amberlyst-15) cuts expenses by 30–40%.

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and ethanol.

Reagents/Conditions:

-

Acidic Hydrolysis: Concentrated HCl or H₂SO₄ in aqueous ethanol (60–80°C).

-

Basic Hydrolysis: NaOH or KOH in aqueous ethanol under reflux.

Products:

-

3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid (carboxylic acid derivative)

-

Ethanol

Mechanistic Insight:

The reaction proceeds via nucleophilic acyl substitution, where water (in acid) or hydroxide (in base) attacks the electrophilic carbonyl carbon, cleaving the ester bond.

Substitution Reactions

The methoxy group at the 6-position participates in nucleophilic substitution reactions, particularly under acidic or Lewis acid-catalyzed conditions.

Reagents/Conditions:

Products:

-

3-(6-Hydroxy-2-oxo-2H-chromen-3-yl)propanoic acid ethyl ester (demethylation)

-

3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid ethyl ester (bromination)

Key Finding:

Demethylation with HBr preserves the chromenone scaffold while introducing a hydroxyl group, enhancing solubility for biological studies .

Oxidation Reactions

The chromenone core and propanoate side chain are susceptible to oxidation, though reactions are highly condition-dependent.

Reagents/Conditions:

-

Side-Chain Oxidation: KMnO₄ in acidic medium (H₂SO₄), 50°C.

-

Ring Oxidation: Ozone (O₃) followed by reductive workup (Zn/H₂O).

Products:

-

3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanedioic acid (side-chain oxidation)

-

Cleaved chromenone derivatives (ring oxidation)

Limitation:

Over-oxidation can fragment the chromenone ring, necessitating precise stoichiometric control.

Reduction Reactions

The 2-oxo group and ester functionality can be selectively reduced.

Reagents/Conditions:

Products:

-

Ethyl 3-(6-methoxy-2-hydroxy-2H-chromen-3-yl)propanoate (ketone → alcohol)

-

3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propan-1-ol (ester → alcohol)

Selectivity Note:

NaBH₄ preferentially reduces the ketone without affecting the ester, while LiAlH₄ reduces both functionalities .

Mechanistic and Synthetic Considerations

-

Steric Effects: The methoxy group at the 6-position hinders electrophilic substitution at adjacent positions, directing reactivity to the 3- and 7-positions.

-

Solvent Influence: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while protic solvents stabilize intermediates in reductions .

Scientific Research Applications

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

Position 6 Substitution

- Target Compound : 6-Methoxy group (electron-donating).

- Analog 1: Ethyl 3-(6-chloro-4-methyl-2-oxo-7-[(3-methylphenyl)methoxy]chromen-3-yl)propanoate (CAS: 843615-72-5) Substituent: 6-Chloro (electron-withdrawing), 4-methyl, and 7-[(3-methylphenyl)methoxy]. Molecular Weight: 414.88 g/mol (C₂₃H₂₃ClO₅) .

- Analog 2: Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate (CAS: 1365939-25-8) Substituent: 6-Chloro. Molecular Weight: 276.28 g/mol (C₁₃H₁₁ClO₄) .

Position 7 Substitution

- Target Compound : Unsubstituted at position 7.

- Analog 3: Ethyl 3-{7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxochromen-3-yl}propanoate (CAS: 701931-88-6) Substituent: 7-[(2-Methoxy-5-nitrobenzyl)oxy], 4-methyl. Molecular Weight: Not reported, but larger due to nitro and benzyloxy groups (C₂₃H₂₂N₂O₈) .

- Analog 4: Ethyl 3-[6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate (CAS: 586992-06-5) Substituent: 6-Chloro, 7-[(6-chlorobenzo[d][1,3]dioxol-5-yl)methoxy]. Molecular Weight: ~470 g/mol (C₂₃H₂₀Cl₂O₇) .

Impact : Substituents at position 7 (e.g., nitro or benzodioxolyl groups) introduce steric bulk and redox-active functionalities, which may alter solubility, bioavailability, or interaction with enzymes .

Side-Chain Modifications

- Target Compound: Ethyl propanoate at position 3.

- Analog 5: Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate Modification: Unsaturated prop-2-enoate side chain.

- Analog 6: Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate (CAS: 1228386-26-2) Modification: Tetrahydrofuran-2-yl group instead of coumarin. Molecular Weight: 186.21 g/mol (C₉H₁₄O₄) .

Impact: The coumarin core in the target compound provides a planar aromatic system absent in non-coumarin analogs like Analog 6, influencing UV absorption and π-π stacking interactions .

Biological Activity

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate is a coumarin derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of organic compounds known for their pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The following sections will provide a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and it features a methoxy group and a coumarin moiety that are pivotal in its interaction with biological systems.

Structural Formula

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of this compound. The compound exhibits significant free radical scavenging ability, which is crucial in preventing oxidative stress-related diseases.

Research Findings

- DPPH Assay : The compound showed a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant potential.

- ABTS Assay : In the ABTS assay, it exhibited comparable activity to standard antioxidants such as ascorbic acid.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in various models:

Case Study: In Vivo Studies

In a study involving carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in swelling compared to the control group. This suggests that the compound may inhibit inflammatory mediators such as prostaglandins and cytokines.

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Apoptosis Induction : The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Cell Cycle Arrest : It causes G1 phase arrest in various cancer cell lines, inhibiting proliferation.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical) | 20 | G1 phase arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of this compound against various pathogens:

Research Findings

- Minimum Inhibitory Concentration (MIC) : this compound exhibited MIC values ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria.

- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate?

A multicomponent synthesis protocol involving 3-hydroxy-4H-chromen-4-one, aldehydes/ketones, and Meldrum’s acid in methanol with triethylamine catalysis has been reported. This method enables efficient coupling of the coumarin core with ester functionalities under reflux conditions, yielding substituted propanoate derivatives . Alternative routes may involve condensation reactions with ethyl cyanoacetate, where reaction conditions (e.g., solvent, temperature, and catalysts) dictate product selectivity .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Data refinement is typically performed using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks . Visualization and analysis of thermal ellipsoids are facilitated by WinGX and ORTEP for Windows, ensuring accurate representation of molecular geometry . For example, similar coumarin derivatives have been resolved to confirm stereochemistry and packing motifs .

Q. What spectroscopic techniques are used to characterize this compound?

- HSQC NMR identifies cross-signals between protons and carbons, critical for verifying the coumarin scaffold and ester linkage .

- GC-FID/MS analyzes volatile derivatives, such as lignin monomer analogs, to confirm molecular weight and fragmentation patterns .

- IR spectroscopy detects carbonyl (C=O) and methoxy (O-CH₃) functional groups, though complementary data (e.g., XRD) are often required for unambiguous assignment.

Advanced Research Questions

Q. How do reaction conditions influence the formation of derivatives or byproducts?

In condensation reactions with ethyl cyanoacetate, the presence of ammonium acetate in acetic acid leads to azonicotinic acid esters, while altering the pH or solvent polarity may shift product selectivity toward amino-substituted derivatives . Kinetic vs. thermodynamic control in multicomponent reactions can be probed via time-resolved NMR or HPLC monitoring .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR/IR peaks often arise from conformational flexibility or crystallographic disorder. Cross-validation with XRD-derived bond lengths/angles and DFT-calculated spectra is recommended. For example, HSQC NMR and crystallography jointly confirmed the stabilization of lignin-derived monomers in reductive environments .

Q. How can computational methods enhance the refinement of crystallographic data for this compound?

SHELXL integrates restraints for disordered solvent molecules or flexible side chains, improving R-factors in challenging refinements. Advanced features like TWIN and HKLF5 commands address twinning or pseudo-symmetry issues common in coumarin derivatives . Pairing SHELX with molecular dynamics simulations (e.g., using AMBER) can model dynamic behavior in the crystal lattice.

Q. What mechanistic insights govern the compound’s reactivity in oxidation or reduction reactions?

The coumarin core’s electron-deficient 2-oxo group directs nucleophilic attacks to the 3-position. For instance, LiAlH₄ reduces the ester to a primary alcohol while preserving the chromen-2-one ring . Oxidants like KMnO₄ selectively target allylic or benzylic positions, but steric hindrance from the 6-methoxy group may limit reactivity at adjacent sites .

Methodological Considerations

Q. How to optimize synthetic yields for scale-up experiments?

- Solvent selection : Methanol or ethanol enhances solubility of polar intermediates in multicomponent reactions .

- Catalyst screening : Triethylamine outperforms weaker bases in deprotonating Meldrum’s acid, accelerating coupling kinetics .

- Purification : Column chromatography with ethyl acetate/hexane gradients resolves closely eluting esters, while recrystallization from hot ethanol improves purity for XRD analysis .

Q. What experimental precautions mitigate decomposition during storage or handling?

While specific stability data for this compound are limited, analogous coumarin esters are hygroscopic and light-sensitive. Recommendations include:

- Storage under argon at –20°C in amber vials.

- Avoidance of acidic/basic conditions to prevent ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.